

The Versatile Intermediate: Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate in Synthetic Chemistry

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Compound of Interest

Compound Name: Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate

Cat. No.: B1591790

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An In-depth Guide for Researchers and Drug Development Professionals

Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate is a highly functionalized heterocyclic compound that has emerged as a valuable chemical intermediate in the synthesis of a diverse array of biologically active molecules. Its strategic placement of a reactive nitro group, an activatable ester, and a stable oxazole core makes it a powerful building block for medicinal chemists and researchers in drug discovery and materials science. This document provides a comprehensive overview of its applications, detailed synthetic protocols, and key chemical transformations.

Physicochemical Properties and Handling

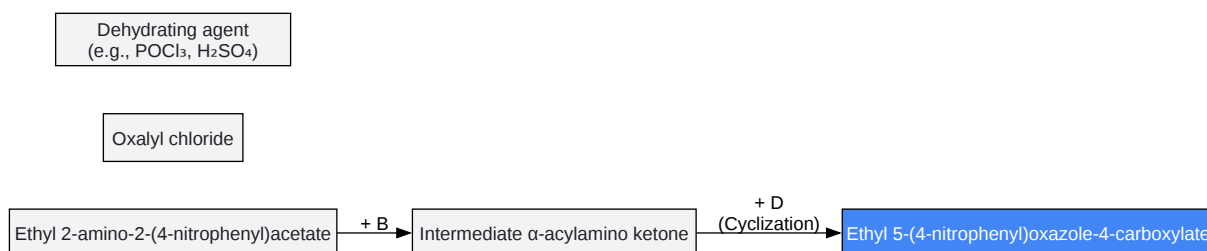
A thorough understanding of the physicochemical properties of **Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate** is paramount for its safe handling and successful application in synthesis.

Property	Value	Reference
CAS Number	72030-87-6	[1]
Molecular Formula	C ₁₂ H ₁₀ N ₂ O ₅	[2]
Molecular Weight	262.22 g/mol	[2]
Appearance	Pale yellow to yellow solid	(General observation for similar compounds)
Storage	Store at 2-8°C in a dry, well-ventilated place.	[2]

Safety and Handling: As with all nitroaromatic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Synthesis of Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate

The synthesis of the title compound can be achieved through several established methods for oxazole formation. One of the most common and effective is a modification of the Robinson-Gabriel synthesis. This involves the cyclization of an α -acylamino ketone.



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General synthetic approach to the target compound.

Protocol: Synthesis via Robinson-Gabriel Type Cyclization

This protocol is a representative procedure based on established oxazole syntheses.[3]

Materials:

- Ethyl 2-amino-2-(4-nitrophenyl)acetate hydrochloride
- Oxalyl chloride
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA)
- Phosphorus oxychloride (POCl_3) or concentrated Sulfuric Acid (H_2SO_4)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Ethyl acetate and hexanes for chromatography

Procedure:

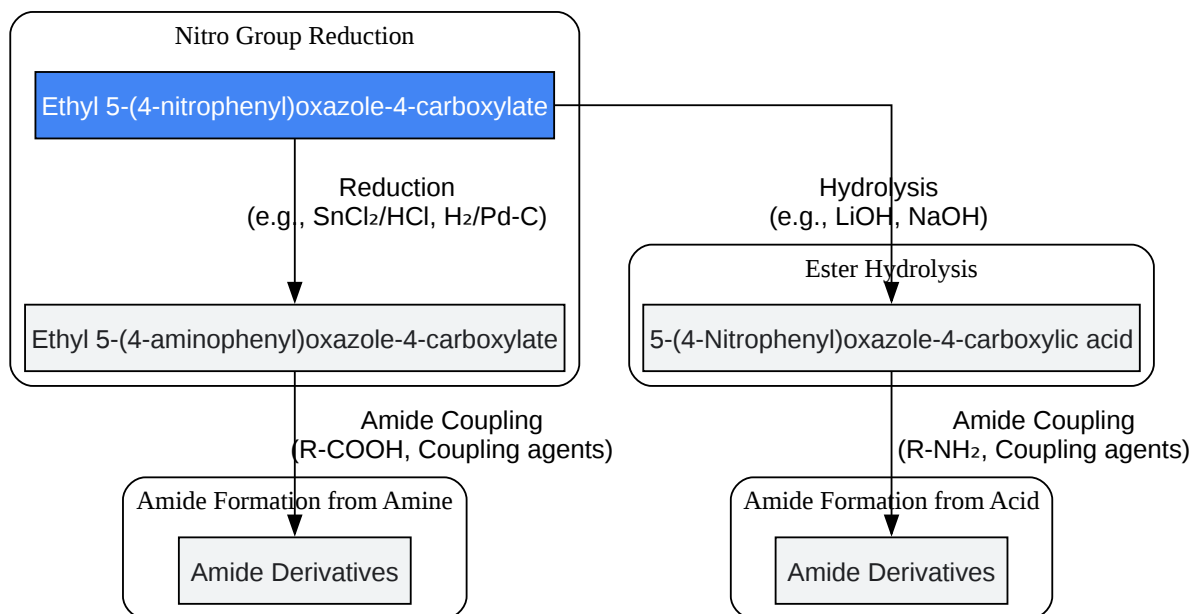
- Acylation: To a stirred solution of ethyl 2-amino-2-(4-nitrophenyl)acetate hydrochloride (1.0 eq) in anhydrous DCM at 0 °C, slowly add triethylamine (2.2 eq). Stir for 15 minutes. In a separate flask, dissolve oxalyl chloride (1.1 eq) in anhydrous DCM. Add the oxalyl chloride solution dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

- **Work-up:** Quench the reaction by the slow addition of water. Separate the organic layer, and wash successively with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α -acylamino ketone intermediate.
- **Cyclization and Dehydration:** Dissolve the crude intermediate in a suitable solvent like toluene or acetonitrile. Add a dehydrating agent such as phosphorus oxychloride (2.0 eq) or a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux (80-110 °C) and stir for 2-4 hours, monitoring by TLC.
- **Final Work-up and Purification:** Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice and neutralizing with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford **Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate** as a solid.

Characterization: The final product should be characterized by ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. While specific spectral data for this exact compound is not readily available in public databases, analogous structures can provide expected chemical shifts and absorption bands.[\[4\]](#)[\[5\]](#)

Utility as a Chemical Intermediate

The synthetic value of **Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate** lies in the selective transformations of its nitro and ester functionalities. This allows for the construction of more complex molecules with potential pharmaceutical applications, including in the development of antimicrobial and antitumor agents.[\[2\]](#)



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Key transformations of the title compound.

Reduction of the Nitro Group

The reduction of the aromatic nitro group to an amine is a pivotal transformation, opening up a plethora of subsequent functionalization possibilities.

Protocol: Reduction to Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate

Materials:

- **Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate**
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Concentrated Hydrochloric Acid (HCl)

- Ethanol
- Sodium hydroxide (NaOH) solution
- Ethyl acetate

Procedure:

- Suspend **Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate** (1.0 eq) in ethanol.
- Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated HCl to the suspension.
- Heat the reaction mixture to reflux (around 70-80 °C) for 2-3 hours, or until TLC indicates complete consumption of the starting material.
- Cool the mixture to room temperature and carefully neutralize with a concentrated NaOH solution until the pH is basic (pH 8-9).
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product, Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate, can be purified by column chromatography or recrystallization if necessary.

Amide Bond Formation

The resulting amine is a versatile handle for introducing a wide range of substituents via amide bond formation, a cornerstone of medicinal chemistry. This is particularly relevant in the synthesis of kinase inhibitors and other targeted therapies.

Protocol: General Amide Coupling

Materials:

- Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate
- Carboxylic acid of interest (R-COOH)

- Coupling agents (e.g., HATU, HBTU, or EDCI/HOBt)
- Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
- Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

- Dissolve the carboxylic acid (1.1 eq) in anhydrous DMF or DCM.
- Add the coupling agent (e.g., HATU, 1.2 eq) and the base (e.g., DIPEA, 2.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
- Add a solution of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate (1.0 eq) in the same solvent to the reaction mixture.
- Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Hydrolysis of the Ethyl Ester

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate another class of amide derivatives.

Protocol: Hydrolysis to 5-(4-Nitrophenyl)oxazole-4-carboxylic acid

Materials:

- **Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate**
- Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

- Tetrahydrofuran (THF) and Water
- Hydrochloric acid (1N HCl)
- Ethyl acetate

Procedure:

- Dissolve **Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate** (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
- Add an aqueous solution of LiOH or NaOH (2-3 eq) and stir the mixture at room temperature for 2-4 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Remove the THF under reduced pressure.
- Acidify the aqueous residue to pH 2-3 with 1N HCl.
- Extract the precipitated carboxylic acid with ethyl acetate (3 x 30 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid, which can often be used in the next step without further purification.

Applications in the Synthesis of Bioactive Molecules

The derivatives of **Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate** have been explored as precursors to a range of potential therapeutic agents. The oxazole core is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Notably, the structural motif present in the derivatives of this intermediate is reminiscent of that found in certain classes of kinase inhibitors and tubulin polymerization inhibitors. For example, the synthesis of combretastatin analogues, which are potent tubulin inhibitors, often involves

the coupling of two substituted aromatic rings. The aminophenyl oxazole derivative serves as a versatile scaffold for one of these rings, allowing for the exploration of structure-activity relationships by varying the substituents introduced via amide coupling.[6][7]

Conclusion

Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate is a valuable and versatile chemical intermediate. Its straightforward synthesis and the presence of orthogonally reactive functional groups provide a robust platform for the generation of diverse molecular libraries. The protocols outlined in this guide offer a starting point for researchers to harness the potential of this building block in the discovery and development of novel pharmaceuticals and functional materials. As with any synthetic procedure, optimization of reaction conditions may be necessary depending on the specific substrates and desired outcomes.

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